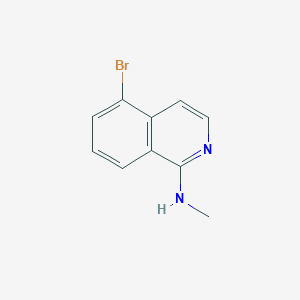![molecular formula C11H6F3NO3 B2412470 2-[4-(Trifluormethyl)phenyl]-1,3-Oxazol-4-carbonsäure CAS No. 1008773-84-9](/img/structure/B2412470.png)
2-[4-(Trifluormethyl)phenyl]-1,3-Oxazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact withNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to thebinding affinity and selectivity of the compound to its target .
Biochemical Pathways
Compounds with similar structures have been involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group in organic compounds often contributes to thelipophilicity of the compound, which can influence its absorption and distribution .
Result of Action
Compounds with similar structures have been known to play an important role in the regulation ofcentral inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(trifluoromethyl)benzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or copper are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution can introduce new substituents on the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJIOFPKZJCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)





![1-(2-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412397.png)


![4-[(4-methylmorpholin-2-yl)methoxy]quinoline](/img/structure/B2412401.png)
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

